molecular formula C17H23NO3 B15280034 (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate

(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate

Cat. No.: B15280034
M. Wt: 289.4 g/mol
InChI Key: FNRXUEYLFZLOEZ-PJPHBNEVSA-N
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Description

(3-endo)-8-Methyl-8-azabicyclo[321]octan-3-yl 2-hydroxy-3-phenylpropanoate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl derivatives with 2-hydroxy-3-phenylpropanoic acid under specific conditions to form the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate is unique due to its specific ester linkage and the presence of both a bicyclic ring and a phenylpropanoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?

InChI Key

FNRXUEYLFZLOEZ-PJPHBNEVSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CC3=CC=CC=C3)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O

Origin of Product

United States

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